![molecular formula C11H12F3NO2 B14214007 Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- CAS No. 825628-63-5](/img/structure/B14214007.png)
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-: is a compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and Lewis acidic ionic liquids provides a more eco-friendly and efficient alternative. This method not only reduces reaction times but also enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances its reactivity and stability.
Biology: In biological research, the compound is used to study enzyme interactions and protein binding due to its unique chemical structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other benzamide derivatives .
Conclusion
Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure, particularly the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for scientific research and industrial production.
Eigenschaften
CAS-Nummer |
825628-63-5 |
|---|---|
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
N-[(2R)-1,1,1-trifluoro-4-hydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m1/s1 |
InChI-Schlüssel |
FOVYOZRCJNUKLQ-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


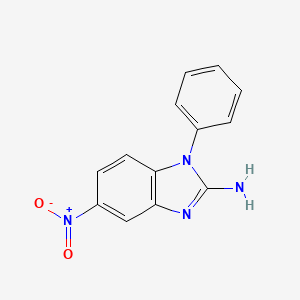
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
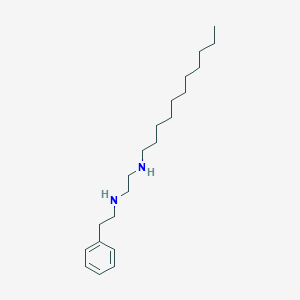

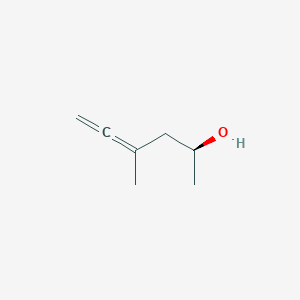
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
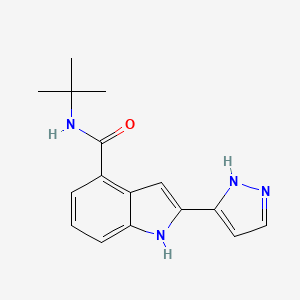
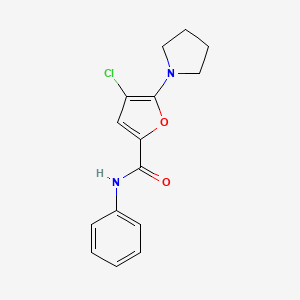
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
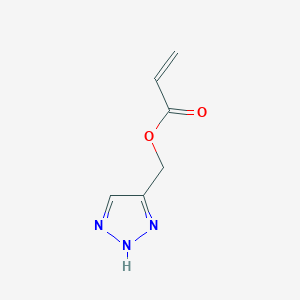
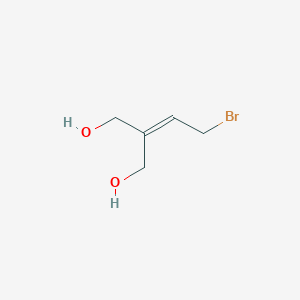
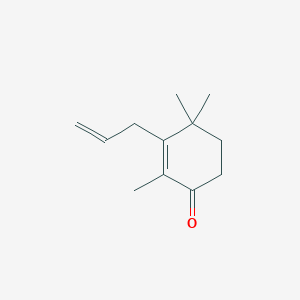
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
